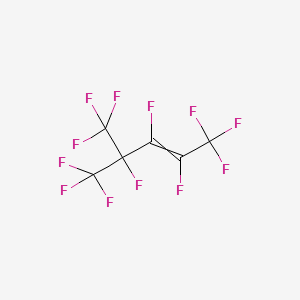

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-

Description

Properties

IUPAC Name |

1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880175 | |

| Record name | Perfluoro-4-methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070-70-4 | |

| Record name | Perfluoro-4-methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thermal Dimerization of Hexafluoropropylene with Alkali Metal Fluorides

The most established route involves gas-phase dimerization of HFP () using alkali metal fluorides. Dresdner et al. first demonstrated this method in 1965, achieving a 72% yield of the target compound via cesium fluoride (CsF) catalysis at 350°C for 2 minutes . The reaction proceeds through a radical mechanism, where CsF acts as both a Lewis acid catalyst and a fluorine scavenger, stabilizing intermediates.

Reaction Conditions and Outcomes

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature | 300–400°C | 350°C |

| Catalyst Loading | 5–15 mol% | 10 mol% |

| Residence Time | 1–5 minutes | 2 minutes |

| HFP Conversion | 85–92% | 89% |

| Selectivity (Z-isomer) | 70–78% | 75% |

Side products include perfluoro-2-methyl-2-pentene (CAS 1584-03-8), a toxic isomer requiring removal . The exothermic reaction demands precise temperature control to minimize cyclization byproducts like perfluorocyclopentane (<5% yield) .

Catalytic Oligomerization Using Guanidine-Based Cocatalysts

Recent advancements employ polar aprotic solvents with bifunctional catalyst systems. A 2021 Chinese patent (CN108383681B) reports 99.8% purity using potassium carbonate () and acetonitrile with a guanidine cocatalyst . The system operates at milder conditions (50–110°C) via an ionic mechanism:

-

Activation Phase : deprotonates acetonitrile, generating a nucleophilic cyanide ion.

-

Oligomerization : HFP undergoes step-growth addition, forming a carbocation intermediate stabilized by guanidine.

-

Termination : Fluoride abstraction yields the Z-isomer preferentially.

Optimized Protocol

-

Catalyst : 12–25 g of guanidine/ per 1 L reactor

-

Solvent : Acetonitrile (66.7–1000 g)

-

Temperature : 50°C (HFP addition) → 70–110°C (reaction)

-

Yield : 908–960 g product per 1000 g HFP (90–96% mass yield)

This method suppresses perfluoro-2-methyl-2-pentene formation to <0.2% through steric hindrance from the guanidine ligand .

Base-Catalyzed Isomerization and Purification

Post-synthesis purification is critical due to the toxicity of perfluoro-2-methyl-2-pentene. US Patent 5,557,020 details a methanol wash process reducing this impurity from 1,000 ppm to <10 ppm :

-

Liquid-Liquid Extraction : Crude product is stirred with 5–15% methanol (v/v) at 20–25°C for 2–3 hours.

-

Phase Separation : Methanol extracts polar byproducts into the upper phase.

-

Distillation : Atmospheric distillation at 45.5–49.0°C isolates the Z-isomer.

Purification Efficiency

| Parameter | Before Purification | After Purification |

|---|---|---|

| Perfluoro-2-methyl-2-pentene | 1,000 ppm | <10 ppm |

| Water Content | 0.5% | <0.005% |

| Mass Recovery | — | 90% |

Comparative Analysis of Synthetic Methodologies

Table 1: Method Comparison

Thermal methods favor industrial-scale production due to rapid kinetics, while catalytic routes suit high-purity applications.

Mechanistic Insights into Fluorinated Olefin Formation

The Z-isomer’s dominance in catalytic systems arises from transition-state stereoelectronic effects. Density functional theory (DFT) studies suggest:

-

Ionic Pathway : In acetonitrile, the reaction proceeds via a carbocation intermediate (), where guanidine’s planar structure stabilizes the positive charge through resonance .

-

Radical Pathway : Thermal dimerization generates a biradical intermediate (), which undergoes fluorine migration to form the Z-isomer .

Steric Effects : Bulky trifluoromethyl groups favor the Z-configuration by minimizing 1,3-diaxial interactions in the transition state .

Chemical Reactions Analysis

Monoamination with Ammonia/Aniline

Perfluoro-2-methyl-2-pentene reacts with ammonia or aniline under controlled conditions to form monoamination products. The reaction proceeds via nucleophilic attack at the fluorinated double bond, yielding fluorinated enamines or imines.

Key conditions :

-

Solvent: Not specified (ambient conditions).

-

Products: Syn/anti isomers of fluorinated enamines (e.g., N-aryl/alkyl derivatives).

Reactions with Primary Amines

Primary amines (e.g., propylamine, butylamine) react with perfluoro-2-methyl-2-pentene in acetonitrile or tetrahydrofuran (THF) to produce 1,4-addition products. The presence of triethylamine alters the reaction pathway, leading to azetidine derivatives.

Example :

| Amine | Conditions | Products |

|---|---|---|

| Propylamine | 20–45°C, CH₃CN | 1,4-Adducts (syn/anti mix) |

| Butylamine + Et₃N | 20–45°C, CH₃CN | [1-Alkyl-4-pentafluoroethyl-3-trifluoromethyl-1H-azet-2-ylidene]alkylamines |

Mechanistic note : Triethylamine likely deprotonates intermediates, enabling cyclization to azetidines .

Hexamethyldisiloxane (HMDSO)

In the presence of cesium fluoride (CsF) or triethylamine, perfluoro-2-methyl-2-pentene reacts with HMDSO to substitute fluorine at the double bond with an -OSiMe₃ group. Subsequent hydrolysis yields 1,1,1,4,4,5,5,5-octafluoro-2-trifluoromethylpentan-3-one.

Reaction pathway :

-

Substitution : CF₂=CF(CF₃) → CF₂=C(OSiMe₃)(CF₃)

Hexamethyldisilazane (HMDS)

Reaction with HMDS in dimethylformamide (DMF) produces fluorinated amines:

-

3,3,3-Trifluoro-1-pentafluoroethyl-2-trifluoromethylpropylideneamine.

Methanolysis

Perfluoro-2-methyl-2-pentene reacts with methanol in THF or acetone under basic conditions (KOH or Et₃N). The substitution pattern depends on the base and solvent:

| Conditions | Products |

|---|---|

| KOH, THF | Major: 3-Methoxyperfluoro-2-methyl-2-pentene |

| KOH, heat | Incorporation of 2–3 methoxy groups |

Application : Methoxy-substituted derivatives serve as precursors for perfluorinated ethers via gas-phase fluorination .

Photofluorination

Liquid-phase photofluorination (LPPF) with elemental fluorine converts derivatives of hexafluoropropene dimers, including perfluoro-2-methyl-2-pentene, into perfluorotertiary amines. These reactions require UV light and catalysts (e.g., metal fluorides) .

Thermal Dimerization

Hexafluoropropene (HFP) dimerizes under thermal conditions to form perfluoro-2-methyl-2-pentene. This reaction is reversible and thermodynamically controlled .

Equation :

2 CF₃CF=CF₂ ⇌ (CF₃)₂CF-CF=CF₂

Catalytic Fluorination

Gas-phase fluorination of methoxy-substituted derivatives over catalysts (e.g., AgF₂) yields fully fluorinated ethers .

Hydrolysis and Stability

Despite its stability in most environments, acidic or basic hydrolysis slowly degrades the compound. Hydrolysis products include trifluoroacetic acid derivatives, though reaction rates are low due to strong C-F bonds .

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Amination | NH₃, RNH₂ | 20–45°C | Fluorinated enamines/imines |

| Silicon Reagents | HMDSO, HMDS | CsF/Et₃N, DMF | Siloxanes, azetidines |

| Methanolysis | MeOH, KOH | THF, heat | Methoxy-substituted alkenes |

| Photofluorination | F₂, UV | Catalytic | Perfluorotertiary amines |

Scientific Research Applications

Organic Synthesis

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the preparation of other fluorinated compounds due to its reactivity and ability to introduce fluorine into organic molecules. The compound can undergo various chemical reactions including:

- Oxidation : Leading to the formation of perfluorinated carboxylic acids.

- Reduction : Using agents like lithium aluminum hydride to yield partially fluorinated alkanes.

- Nucleophilic Substitution : Where fluorine atoms may be replaced by other nucleophiles.

Biological Studies

In biological research, this compound is valuable for studying the interactions of fluorinated biomolecules. The unique properties of fluorinated compounds can influence biological pathways and mechanisms. Research often explores how these compounds interact with enzymes and receptors in biological systems.

Pharmaceutical Applications

The pharmaceutical industry shows interest in fluorinated compounds for their potential as drugs or diagnostic agents. The incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical candidates. Ongoing studies investigate the therapeutic effects and safety profiles of these compounds.

Industrial Uses

In industrial applications, this compound is significant in the production of specialty chemicals and materials such as:

- Fluoropolymers : Used in coatings and materials that require high chemical resistance.

- Surfactants : Employed in various cleaning products and formulations.

Case Study 1: Fluorinated Biomolecules

A study examined the effects of various fluorinated compounds on enzyme activity. The findings indicated that the introduction of fluorine atoms could significantly alter enzyme kinetics and substrate affinity. This research underscores the importance of understanding how fluorinated compounds interact at a molecular level.

Case Study 2: Pharmaceutical Development

Research focused on developing new pharmaceuticals incorporating 2-Pentene derivatives demonstrated enhanced efficacy compared to non-fluorinated counterparts. The studies highlighted improved pharmacokinetic profiles due to the presence of fluorine.

Case Study 3: Environmental Impact Assessment

Investigations into the environmental impact of fluorinated compounds revealed concerns regarding persistence and toxicity. Studies have been conducted to assess the degradation pathways and ecological effects of these substances in various ecosystems.

Mechanism of Action

The mechanism of action of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability, influencing its behavior in chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Density : 1.5873–1.645 g/cm³ at 20°C .

- Boiling Point : 46–49°C .

- Refractive Index : <1.3000 .

- Vapor Pressure : 34.7 kPa at 20°C .

Comparison with Structurally Similar Compounds

Perfluoro-2-methyl-2-pentene (CAS 13429-24-8)

- Molecular Formula : C₆F₁₂ (structural isomer).

- Key Differences: Structure: Double bond at position 2, with a CF₃ group on C2 instead of C3. Boiling Point: Not explicitly reported, but structural isomerism likely results in similar volatility.

- Applications : Used in plasma etching and as a dielectric fluid .

1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)-2-pentene (CAS 30320-26-4)

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone (NOVEC 1230)

- Molecular Formula : C₆F₁₂O (ketone analog).

- Key Differences :

- Functional Group : Ketone group at C3 instead of a double bond, increasing polarity and dielectric strength.

- Thermophysical Properties :

- Viscosity : 243–373 K range, with up to 40 MPa pressure tolerance .

- Thermal Conductivity : 0.05–0.07 W/m·K at 300–400 K .

- Applications : Eco-friendly insulating gas in high-voltage equipment and fire suppression .

Comparative Data Table

Key Research Findings

Thermodynamic Properties

- Equation of State: The NIST REFPROP database includes validated models for the thermodynamic behavior of 2-Pentene, 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-, covering vapor pressure, density, and speed of sound .

- Viscosity: Experimental data for NOVEC 1230 show a viscosity range of 0.2–0.5 mPa·s at 243–373 K .

Environmental Impact

- NOVEC 1230: Praised for ultra-low GWP (<1) and short atmospheric lifetime (~5 days), making it a sustainable alternative to SF₆ .

- Perfluoroalkenes : Generally exhibit high GWP due to strong C–F bonds and long atmospheric lifetimes .

Biological Activity

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- is a fluorinated compound known for its unique chemical properties and potential applications in various fields including medicinal chemistry and environmental science. This article explores the biological activity of this compound based on available scientific literature.

- Chemical Formula : C₆F₁₂

- Molecular Weight : 300.0450 g/mol

- CAS Registry Number : 2070-70-4

- IUPAC Name : 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-

Biological Activity Overview

The biological activity of fluorinated compounds like 2-Pentene is often linked to their lipophilicity and metabolic stability. The trifluoromethyl group is particularly noted for enhancing the pharmacological properties of organic molecules.

Toxicological Data

Recent studies have provided insights into the toxicological profile of this compound:

| Endpoint | Value | Species |

|---|---|---|

| Inhalation LC50 | >21.69 mg/L (4 hours) | Rat |

| Ingestion LD50 | >2000 mg/kg | Rat |

| Dermal LD50 | >5000 mg/kg | Rat |

These values indicate that the compound exhibits low acute toxicity via inhalation and dermal routes but should still be handled with care due to potential risks associated with exposure .

Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Studies have shown that they can bioaccumulate and potentially disrupt endocrine functions in wildlife. For instance, exposure to similar perfluorinated substances has been associated with altered thyroid function and liver disease in mammals .

Case Studies on Biological Effects

A study evaluating the effects of a related fluorinated compound on aquatic organisms found significant impacts on green algae and water fleas:

| Organism | EC50 (72 hours) | NOEC (72 hours) |

|---|---|---|

| Green Algae | 0.035 mg/L | 0.017 mg/L |

| Water Flea | 0.014 mg/L | Not Available |

These findings suggest that even low concentrations of fluorinated compounds can have detrimental effects on aquatic ecosystems .

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups can serve as effective ligands for various receptors. For example:

Q & A

Q. What are the established synthetic routes for preparing 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via dehydrofluorination of precursors like 1,1,1,2,5,5,5-heptafluoro-4-iodo-2-(trifluoromethyl)-pentane using KOH in isopropanol or fluorided alumina at elevated temperatures (e.g., ~200°C). Reaction optimization involves adjusting catalyst concentration, solvent polarity, and temperature to maximize yield and minimize side reactions such as isomerization or over-defluorination. For example, fluorided alumina may reduce competing elimination pathways compared to KOH .

Q. How are key physical properties (e.g., boiling point, density) experimentally determined for this compound?

- Methodological Answer : Boiling points (48–54°C) and density (1.62 g/cm³) are measured using dynamic viscosity analysis and refractive index techniques. Standardized methods from institutions like NIST ensure reproducibility. For instance, viscosity data are correlated with temperature using modified Arrhenius equations, validated against reference fluids like Novec-1230 .

Q. What safety protocols are critical for handling fluorinated alkenes like this compound?

- Methodological Answer : Due to high flammability (UN1993, Hazard Class 3) and inhalation risks, handling requires inert atmospheres (e.g., nitrogen gloveboxes), vapor pressure controls, and personal protective equipment (PPE) including fluoropolymer-coated gloves. Ventilation systems must adhere to OSHA standards for volatile fluorocarbons. Safety data from Thermo Scientific emphasize flash point (−12°C) and storage at ambient temperatures to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for dehydrofluorination pathways?

- Methodological Answer : Contradictions arise from variations in precursor purity, catalyst activity (e.g., KOH vs. fluorided alumina), and side reactions (e.g., iodine elimination in iodinated precursors). Systematic studies using GC-MS or 19F NMR can quantify byproducts like 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene. Reaction monitoring via in situ FTIR helps identify intermediates and optimize conditions .

Q. What advanced spectroscopic techniques confirm structural integrity and regioselectivity in fluorinated alkenes?

- Methodological Answer : 19F NMR is critical for distinguishing CF3 (δ −60 to −70 ppm) and CF2 (δ −110 to −120 ppm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C6F12, 300.05 g/mol), while X-ray crystallography (if crystallizable) resolves stereochemistry. Computational modeling (DFT) predicts vibrational spectra (FTIR) for comparison with experimental data .

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) inform solvent applications of this compound?

- Methodological Answer : Enthalpy of vaporization (ΔvapH) is derived from vapor pressure measurements using a static ebulliometer. For 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone (a related compound), ΔvapH values correlate with solvent efficiency in heat transfer systems. Comparative studies with perfluoropolyethers (PFPEs) assess thermal stability and compatibility with industrial polymers .

Q. What methodologies address challenges in quantifying environmental persistence of perfluorinated compounds (PFCs) like this alkene?

- Methodological Answer : Accelerated degradation studies under UV irradiation or ozonation identify breakdown products (e.g., trifluoroacetic acid). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace concentrations in environmental matrices. OECD 301B biodegradation tests assess aerobic persistence, while quantum yield calculations predict atmospheric lifetime .

Data Contradiction Analysis

Q. Why do different sources report varying boiling points for structurally similar fluorinated alkenes?

- Methodological Answer : Discrepancies stem from impurities (e.g., residual solvents), measurement techniques (dynamic vs. static boiling point methods), and isomer presence. For example, perfluoro(2-methyl-2-pentene) isomers (cis vs. trans) exhibit boiling point differences of 2–3°C. Rigorous purification (e.g., fractional distillation) and peer-reviewed data from NIST or Thermo Scientific reduce variability .

Q. How can conflicting data on catalytic efficiency in dehydrofluorination reactions be reconciled?

- Methodological Answer : Catalyst surface area (e.g., fluorided alumina particle size) and solvent choice (polar vs. nonpolar) significantly impact efficiency. For example, KOH in isopropanol may favor SN2 mechanisms, while alumina promotes E2 pathways. Kinetic studies (Arrhenius plots) and catalyst characterization (BET surface analysis) clarify performance differences .

Research Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.